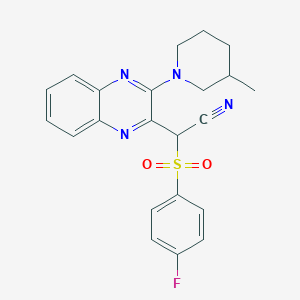

2-((4-Fluorophenyl)sulfonyl)-2-(3-(3-methylpiperidin-1-yl)quinoxalin-2-yl)acetonitrile

Description

This compound is a quinoxaline derivative featuring a 4-fluorophenyl sulfonyl group and a 3-methylpiperidin-1-yl substituent on the quinoxaline core. The acetonitrile moiety at the α-position enhances its electrophilicity, making it reactive in nucleophilic addition reactions.

Properties

IUPAC Name |

2-(4-fluorophenyl)sulfonyl-2-[3-(3-methylpiperidin-1-yl)quinoxalin-2-yl]acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21FN4O2S/c1-15-5-4-12-27(14-15)22-21(25-18-6-2-3-7-19(18)26-22)20(13-24)30(28,29)17-10-8-16(23)9-11-17/h2-3,6-11,15,20H,4-5,12,14H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDQNTWSPJZSOSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)C2=NC3=CC=CC=C3N=C2C(C#N)S(=O)(=O)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21FN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Fluorophenyl)sulfonyl)-2-(3-(3-methylpiperidin-1-yl)quinoxalin-2-yl)acetonitrile typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Quinoxaline Core: This can be achieved through the condensation of an o-phenylenediamine with a diketone.

Introduction of the Piperidine Ring: This step might involve nucleophilic substitution reactions.

Attachment of the Fluorophenyl Sulfonyl Group: This can be done through sulfonylation reactions using sulfonyl chlorides.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the quinoxaline core.

Reduction: Reduction reactions might target the nitrile group or other functional groups.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the quinoxaline core or the fluorophenyl group.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halides, sulfonyl chlorides.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoxaline N-oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

Biology

In biological research, it might be investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine

Industry

In industry, the compound could be used in the synthesis of specialty chemicals or as an intermediate in the production of other valuable compounds.

Mechanism of Action

The mechanism of action for 2-((4-Fluorophenyl)sulfonyl)-2-(3-(3-methylpiperidin-1-yl)quinoxalin-2-yl)acetonitrile would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets could include kinases, proteases, or G-protein coupled receptors, among others.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s uniqueness lies in its combination of a sulfonyl fluorophenyl group and a 3-methylpiperidine-substituted quinoxaline. Key comparisons include:

Research Findings and Gaps

- Synthetic Challenges: The synthesis of the target compound likely involves multi-step nucleophilic substitutions, as seen in analogous hydrazide and ester reactions for related quinoxalines .

- methoxy derivatives) .

- Unaddressed Data: No experimental data on cytotoxicity, solubility, or binding affinity for the target compound exists in the provided evidence. Future studies should prioritize these parameters.

Biological Activity

The compound 2-((4-Fluorophenyl)sulfonyl)-2-(3-(3-methylpiperidin-1-yl)quinoxalin-2-yl)acetonitrile has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound is characterized by the presence of a 4-fluorophenyl sulfonyl group, a quinoxaline moiety, and a piperidine ring. The molecular formula is , and its IUPAC name reflects its complex structure.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 344.41 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not available |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The sulfonyl group enhances binding affinity to proteins, while the quinoxaline scaffold may interact with various receptors and enzymes, modulating their activity.

Antitumor Activity

Research indicates that compounds with similar structures exhibit significant antitumor properties. For instance, quinoxaline derivatives have shown inhibitory effects on various cancer cell lines. The compound's potential as an anticancer agent is supported by studies demonstrating its ability to induce apoptosis in tumor cells.

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. Similar derivatives have been reported to exhibit antibacterial and antifungal activities, making this compound a candidate for further investigation in infectious disease treatment.

Pain Management

The piperidine component suggests potential analgesic properties. Compounds with piperidine structures have been explored for their efficacy in pain management through modulation of pain pathways.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the quinoxaline or piperidine rings can significantly influence potency and selectivity towards specific targets.

Table 2: Structure-Activity Relationships

| Compound Variation | Observed Activity |

|---|---|

| Addition of methyl groups | Increased potency against cancer cells |

| Modification of sulfonyl group | Enhanced binding affinity |

| Alteration of piperidine ring | Improved analgesic effects |

Case Study 1: Antitumor Efficacy

In a study published in Journal of Medicinal Chemistry, a series of quinoxaline derivatives were evaluated for their antitumor activity against breast cancer cell lines. Results showed that compounds similar to this compound exhibited IC50 values in the low micromolar range, indicating significant cytotoxic effects.

Case Study 2: Antimicrobial Testing

A recent investigation into the antimicrobial properties of quinoxaline derivatives highlighted that modifications to the sulfonyl group enhanced antibacterial activity against Staphylococcus aureus. The tested compound demonstrated comparable efficacy to established antibiotics, suggesting its potential as a novel therapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.